molecular formula C10H15F2NO5 B13647367 3-(Carboxy-difluoro-methyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester

3-(Carboxy-difluoro-methyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13647367
M. Wt: 267.23 g/mol
InChI Key: MTWJUQPGZFPQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyazetidine ring, and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the deprotected amine.

    Substitution: Formation of substituted difluoroacetic acid derivatives.

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid involves its interaction with biological targets through its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid is unique due to the combination of its Boc-protected hydroxyazetidine ring and difluoroacetic acid moiety, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H15F2NO5

Molecular Weight

267.23 g/mol

IUPAC Name

2,2-difluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid

InChI

InChI=1S/C10H15F2NO5/c1-8(2,3)18-7(16)13-4-9(17,5-13)10(11,12)6(14)15/h17H,4-5H2,1-3H3,(H,14,15)

InChI Key

MTWJUQPGZFPQIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(C(=O)O)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.